

Spectroscopic Profile of 3-Chloro-5-nitrophenol: A Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-5-nitrophenol

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This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic compound **3-Chloro-5-nitrophenol**, catering to researchers, scientists, and professionals in the field of drug development. This document presents a summary of available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Chloro-5-nitrophenol**. It is important to note that while the existence of this data is confirmed in various sources, including certificates of analysis, a complete, publicly available dataset with detailed peak assignments and coupling constants is not readily available in spectral databases. The data presented here is compiled from the most reliable available sources and predictive models.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available	-	-	Aromatic Protons
Data not available	-	-	Phenolic Hydroxyl Proton

Note: Experimental ^1H NMR data for **3-Chloro-5-nitrophenol** is confirmed to be consistent with its structure, however, specific chemical shifts and coupling constants are not publicly documented. Prediction software suggests the aromatic protons would appear in the range of 7.0-8.0 ppm.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
Data not available	Aromatic Carbons
Data not available	Carbon bearing OH
Data not available	Carbon bearing Cl
Data not available	Carbon bearing NO_2

Note: Definitive experimental ^{13}C NMR data for **3-Chloro-5-nitrophenol** is not currently available in public spectral databases.

Table 3: IR Spectroscopic Data

Wavenumber (cm^{-1})	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (phenolic)
~3100	Medium	Aromatic C-H stretch
~1580, ~1470	Medium-Strong	Aromatic C=C stretch
~1530, ~1350	Strong	Asymmetric and Symmetric N-O stretch (nitro group)
~1250	Medium	C-O stretch (phenolic)
~880	Strong	C-H out-of-plane bend
~740	Strong	C-Cl stretch

Note: The IR data is based on characteristic absorption frequencies for substituted phenols and nitroaromatic compounds.

Table 4: UV-Vis Spectroscopic Data

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ)
Methanol/Ethanol	~275 and ~340	Data not available

Note: The UV-Vis absorption maxima are based on data for 3-nitrophenol, which exhibits two primary absorption bands. The presence of the chloro substituent is expected to cause a slight bathochromic or hypsochromic shift.^[1]

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data for a solid aromatic compound like **3-Chloro-5-nitrophenol** are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to elucidate the molecular structure.

Methodology:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of dry **3-Chloro-5-nitrophenol**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz or higher field strength NMR spectrometer.
 - Pulse Sequence: Standard single-pulse sequence.

- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64, depending on sample concentration.
- Spectral Width: 0-12 ppm.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher, corresponding to the ^1H frequency.
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, as the ^{13}C nucleus is less abundant and less sensitive.
 - Spectral Width: 0-200 ppm.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Baseline correct the spectrum.
 - Integrate the signals in the ^1H NMR spectrum.
 - Reference the chemical shifts to the internal standard (TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

- Sample Preparation:
 - Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any moisture.
 - In an agate mortar and pestle, grind approximately 1-2 mg of **3-Chloro-5-nitrophenol** to a fine powder.
 - Add approximately 100-200 mg of the dried KBr to the mortar.
 - Gently but thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained.
- Pellet Formation:
 - Transfer the powder mixture to a pellet press die.
 - Assemble the die and connect it to a vacuum pump for a few minutes to remove trapped air and moisture.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent, or translucent pellet.
- Data Acquisition:
 - Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

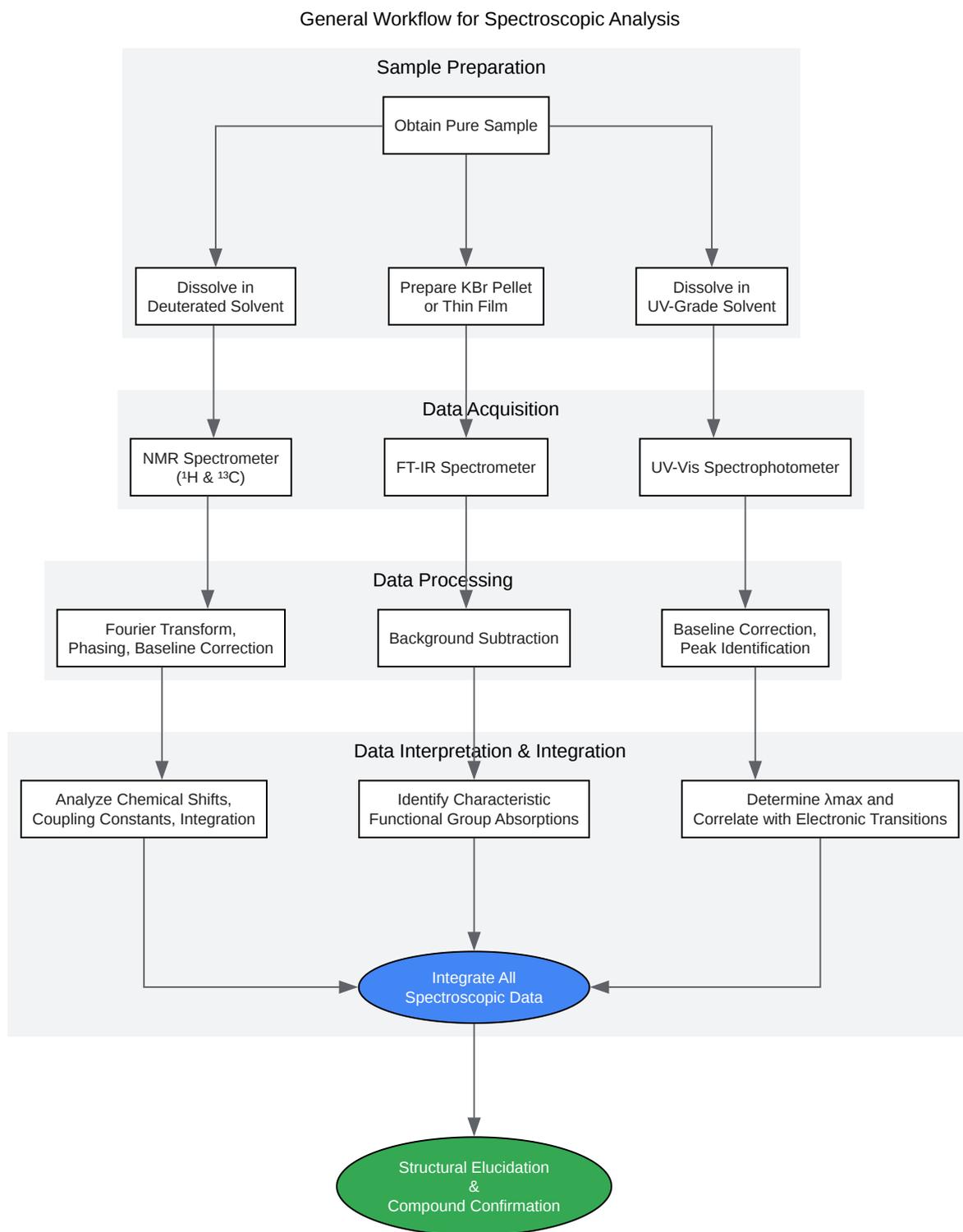
Objective: To determine the wavelengths of maximum absorption, which is characteristic of the electronic transitions within the molecule.

Methodology:

- Sample Preparation:
 - Prepare a stock solution of **3-Chloro-5-nitrophenol** of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent such as methanol or ethanol.
 - From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0. A typical starting concentration for analysis is in the range of 10-50 $\mu\text{g/mL}$.
- Data Acquisition:
 - Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.
 - Use a matched pair of quartz cuvettes.
 - Fill one cuvette with the pure solvent to be used as the reference (blank).
 - Fill the second cuvette with the sample solution.
 - Place the reference cuvette in the appropriate holder in the spectrophotometer and run a baseline correction (autozero).
 - Replace the reference cuvette with the sample cuvette.
 - Scan the sample over a wavelength range of approximately 200-800 nm.
- Data Analysis:
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).
 - If quantitative analysis is required, use the Beer-Lambert law ($A = \epsilon bc$) and a calibration curve constructed from standards of known concentrations.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound, from initial sample handling to final data integration and structural elucidation.



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Caption: Spectroscopic Analysis Workflow.

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References

- 1. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
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